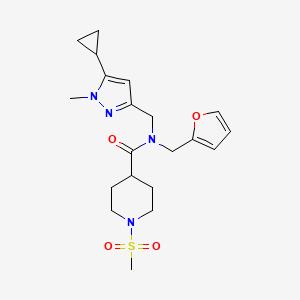

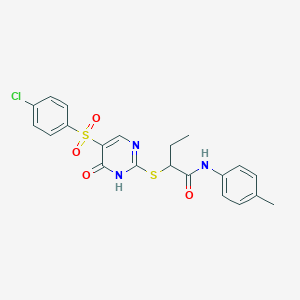

![molecular formula C24H25N3O6S2 B2645513 (Z)-methyl 2-(2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865200-01-7](/img/structure/B2645513.png)

(Z)-methyl 2-(2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound. It has a benzoyl group attached to the nitrogen atom of the thiazole ring and a methyl acetate group attached to the carbon atom of the thiazole ring. The compound also has a methoxy group attached to the benzene ring of the thiazole .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. These include a benzoyl group, a sulfamoyl group, a methyl acetate group, and a methoxy group .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. For example, the benzoyl group might undergo reactions typical of carbonyl compounds, while the sulfamoyl group might participate in reactions typical of sulfonamides .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, it might exhibit polarity due to the presence of multiple polar functional groups .Scientific Research Applications

1. Aldose Reductase Inhibitors

(Sher Ali et al., 2012) discussed the synthesis and evaluation of a series of iminothiazolidin-4-one acetate derivatives as aldehyde reductase and aldose reductase inhibitors. These inhibitors have potential applications in novel drugs for the treatment of diabetic complications.

2. Green Synthesis in Ionic Liquid Media

(A. Shahvelayati et al., 2017) described an efficient synthesis method for a similar compound via a three-component tandem reaction in an ionic liquid. This method emphasizes environmentally friendly synthesis processes.

3. Antimicrobial Activities

(N. Mishra et al., 2019) studied the synthesis and characterization of benzothiazole-imino-benzoic acid Schiff Bases and their metal complexes. These compounds showed significant antimicrobial activity against various bacterial strains, suggesting potential applications in combating infections.

4. Photodynamic Therapy for Cancer

(M. Pişkin et al., 2020) synthesized a compound with a benzothiazole moiety that has significant potential in photodynamic therapy for cancer treatment, due to its good fluorescence properties and high singlet oxygen quantum yield.

5. Cardiotonic Agents

(R. A. Schnettler et al., 1982) explored 4-aroyl-1,3-dihydro-2H-imidazol-2-ones for their potential as cardiotonic agents, indicating applications in the treatment of heart-related conditions.

6. Anticancer Activity

(D. Havrylyuk et al., 2010) investigated novel 4-thiazolidinones containing benzothiazole moiety for their antitumor activity. Some compounds demonstrated significant anticancer activity on various cancer cell lines.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl 2-[2-[4-[bis(prop-2-enyl)sulfamoyl]benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O6S2/c1-5-13-26(14-6-2)35(30,31)19-10-7-17(8-11-19)23(29)25-24-27(16-22(28)33-4)20-12-9-18(32-3)15-21(20)34-24/h5-12,15H,1-2,13-14,16H2,3-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOUUPFBMTOLVER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C)S2)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

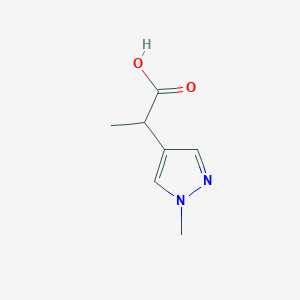

![3-(3-Methylphenyl)-6-(2-oxopropyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2645431.png)

![2-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B2645437.png)

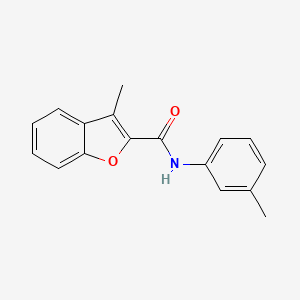

![benzyl 2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate](/img/structure/B2645444.png)

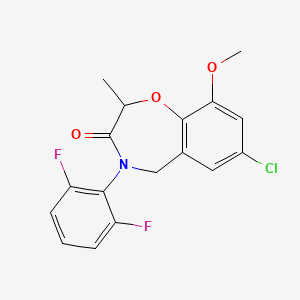

![N-(3,4-dimethoxyphenethyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2645448.png)

![2-(5,6-Dimethylpyrimidin-4-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B2645449.png)

![3-(2-Bromophenyl)-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2645450.png)

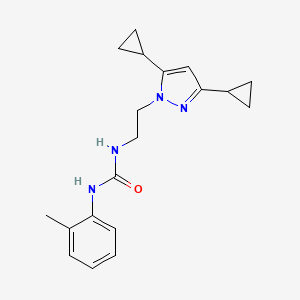

![[4-[Cyclopropyl-(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]-phenylmethanone](/img/structure/B2645451.png)

![[2-(Pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]-thiophen-2-ylmethanone](/img/structure/B2645452.png)